molecular formula C9H18N2O B7807297 N-propylpiperidine-3-carboxamide

N-propylpiperidine-3-carboxamide

Cat. No.: B7807297
M. Wt: 170.25 g/mol
InChI Key: AGGOHJGXWYGROI-UHFFFAOYSA-N
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Description

N-Propylpiperidine-3-carboxamide (CAS 1016521-91-7) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This piperidine-3-carboxamide scaffold is of significant interest in medicinal chemistry and drug discovery research. Derivatives of the piperidine-3-carboxamide core have been identified in high-throughput screens as promising scaffolds for inducing a senescence-like phenotype with antimelanoma activities, showing effect in human melanoma cells without serious cytotoxicity against normal cells . Furthermore, the piperidine carboxamide structural class has been leveraged in other therapeutic areas, such as the development of novel, non-covalent, and species-selective antimalarial agents that target the Plasmodium proteasome, demonstrating efficacy in vivo . The compound is offered in various forms, including a specific (3S)-enantiomer (CAS 1567890-43-0) and a hydrochloride salt (CAS 1220034-18-3) for expanded research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-propylpiperidine-3-carboxamide

The assembly of this compound is typically achieved through a sequence of reactions that build the molecule step-by-step. The order of these steps, particularly the N-alkylation and carboxamide formation, can be varied to optimize yield and purity.

The piperidine (B6355638) scaffold is a ubiquitous feature in pharmaceutical compounds and natural products, leading to the development of numerous synthetic methods for its creation. nih.govmdpi.com One of the most common and direct methods for synthesizing piperidines substituted at the 3-position is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.govwhiterose.ac.uk

For the synthesis of the this compound backbone, a suitable precursor such as nicotinic acid (pyridine-3-carboxylic acid) or its esters can be catalytically hydrogenated. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

Key Hydrogenation Methods:

Heterogeneous Catalysis: Catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) are frequently used under hydrogen pressure to achieve complete saturation of the pyridine ring. mdpi.comwhiterose.ac.uk

Homogeneous Catalysis: Iridium-based catalysts have been shown to be effective for the asymmetric hydrogenation of substituted pyridinium salts, offering a route to chiral piperidine derivatives. nih.gov

Alternative strategies for forming the piperidine ring include various intramolecular cyclization reactions. nih.govorganic-chemistry.org These methods typically involve constructing a linear precursor that contains a nitrogen source (e.g., an amine) and an electrophilic center, which then cyclizes to form the six-membered ring. nih.gov

Method Precursor Example Catalyst/Reagent Key Feature
Catalytic HydrogenationNicotinic Acid / EstersPtO₂, Rh/C, Iridium complexesDirect reduction of the aromatic ring. nih.govwhiterose.ac.uk
Intramolecular CyclizationDihaloalkanes and primary aminesBaseForms C-N bond via nucleophilic substitution. organic-chemistry.org
Reductive Amination of Diols1,5-diols and primary aminesCp*Ir complexForms two C-N bonds in a single step.

The carboxamide group at the C-3 position is a critical feature of the target molecule. This functional group is typically introduced by forming an amide bond between a piperidine-3-carboxylic acid derivative and an amine. For the synthesis of the parent this compound where the amide is unsubstituted (-CONH₂), the reaction would involve converting the carboxylic acid to an activated form, followed by reaction with ammonia.

A more common strategy in medicinal chemistry involves creating substituted amides. This is achieved through standard peptide coupling reactions. A general procedure involves activating the carboxylic acid of an N-protected piperidine-3-carboxylic acid with a coupling agent and then reacting it with the desired amine. researchgate.netresearchgate.netmdpi.com

Common Amide Coupling Reagents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used, often in the presence of an additive like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions. researchgate.netmdpi.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency. researchgate.net

The reaction is typically carried out in an inert anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. researchgate.netmdpi.com

The introduction of the propyl group onto the piperidine nitrogen is a key step in the synthesis of this compound. This transformation can be accomplished through several standard N-alkylation methods.

One of the most direct methods is the reaction of a piperidine precursor (such as piperidine-3-carboxamide or piperidine-3-carboxylic acid) with a propyl halide. google.com For instance, reacting the piperidine with propyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF effectively yields the N-propylated product. google.comresearchgate.net

Table of N-Alkylation Conditions

Alkylating Agent Base Solvent Temperature Reference
Propyl bromide K₂CO₃ (anhydrous) DMF 60°C google.com
Propyl iodide K₂CO₃ Acetonitrile (B52724) Room Temp researchgate.netresearchgate.net

Another powerful method for N-alkylation is reductive amination . This involves reacting the secondary amine of the piperidine ring with propionaldehyde (propanal) to form an intermediate iminium ion, which is then reduced in situ to the N-propyl amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C-3 position of the piperidine ring is often crucial for the biological activity of its derivatives. Stereoselective synthesis of this compound can be achieved by employing chiral starting materials or by using asymmetric reactions. google.com

One effective strategy is to start from an enantiomerically pure precursor. For example, using either (R)- or (S)-piperidine-3-carboxylic acid (also known as (R)- or (S)-nipecotic acid) as the starting material ensures that the stereochemistry at the C-3 position is retained throughout the subsequent synthesis steps of amidation and N-alkylation. Chiral pool synthesis, for instance, can utilize naturally occurring amino acids like L-glutamic acid to construct enantiomerically pure piperidine derivatives. researchgate.net

Asymmetric hydrogenation of prochiral pyridine precursors is another advanced approach. nih.gov Using a chiral catalyst, typically based on transition metals like iridium or rhodium complexed with chiral ligands, can induce facial selectivity during the reduction of the pyridine ring, leading to an enantiomeric excess of one stereoisomer. nih.gov

Strategies for Derivatization and Analog Generation

To explore structure-activity relationships, chemists often generate a library of analogs by modifying the core structure of a lead compound. For this compound, derivatization can occur at several positions.

While the piperidine ring is generally stable, modern synthetic methods allow for its direct functionalization, enabling the creation of diverse analogs.

C-H Functionalization: Recent advances in catalysis have made the direct functionalization of otherwise unactivated C(sp³)–H bonds possible. For example, palladium-catalyzed C–H arylation has been demonstrated on piperidine-3-carboxamide systems. acs.org Using a directing group, such as an aminoquinoline (AQ) amide, it is possible to selectively introduce aryl groups at the C-4 position of the piperidine ring. Computational and experimental studies show that this reaction proceeds through the formation of a palladacycle intermediate. acs.org

Lithiation and Trapping: Another strategy for modifying the piperidine ring is through α-lithiation followed by trapping with an electrophile. whiterose.ac.uk By treating an N-Boc protected piperidine with a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA (tetramethylethylenediamine), a lithium species can be generated at the C-2 or C-6 position. This intermediate can then react with various electrophiles (e.g., carbon dioxide, alkyl halides) to install new substituents, offering a route to 2,3-disubstituted piperidine analogs. whiterose.ac.uk This method has been used to diastereoselectively synthesize a range of substituted pipecolinates. whiterose.ac.uk

Variations at the Carboxamide Nitrogen

Modifications at the carboxamide nitrogen of the this compound scaffold are a primary strategy for generating chemical diversity. These transformations typically involve the coupling of a piperidine-3-carboxylic acid precursor with a diverse range of amines.

A common synthetic approach begins with the N-protection of piperidine-3-carboxylic acid, often with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions at the piperidine nitrogen. The protected carboxylic acid is then activated, frequently using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is subsequently reacted with a primary or secondary amine to form the desired amide bond.

One notable study details the synthesis of a series of (R)-N-substituted-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamides. In this work, (R)-piperidine-3-carboxylic acid was first reacted with various sulfonyl chlorides to introduce substituents at the piperidine nitrogen. The resulting N-sulfonylated carboxylic acids were then coupled with a range of benzylamine (B48309) derivatives using EDCI and DMAP in dichloromethane (CH2Cl2) to yield the final products. This methodology allowed for the introduction of diverse functionalities on the benzyl (B1604629) group, including methyl, methoxy, and bromo substituents. mdpi.com

Compound IDR Group (on Benzylamine)Yield (%)Melting Point (°C)
H-3 4-methylbenzyl58182.3–182.7
H-4 2-methoxybenzyl49143.7–144.2
H-11 3-bromobenzyl60124.7–126.5

Data derived from a study on the synthesis of (R)-N-substituted-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamides. mdpi.com

Another research effort focused on the development of human platelet aggregation inhibitors based on the piperidine-3-carboxamide scaffold. This work involved the synthesis of various 1-alkyl(aralkyl)nipecotamides, where nipecotic acid (piperidine-3-carboxylic acid) was N-substituted with different alkyl or aralkyl groups. The carboxylic acid was then converted to a carboxamide, for instance, by reacting it with diethylamine to form 1-decyl-3-(N,N-diethylcarbamoyl)piperidine. nih.gov

Substitutions on the N-Propyl Moiety

While less commonly explored than modifications at other positions, substitutions on the N-propyl group of this compound offer another avenue for structural diversification. These modifications can introduce functional groups that may influence the compound's physicochemical properties and biological interactions.

The synthesis of such analogs typically involves the reaction of piperidine-3-carboxamide with a functionalized three-carbon electrophile. For example, the introduction of a hydroxyl group on the propyl chain can be achieved by reacting piperidine-3-carboxamide with a suitable epoxide or a propyl halide bearing a protected hydroxyl group, followed by deprotection.

While detailed synthetic procedures for a wide range of N-propyl substituted piperidine-3-carboxamides are not extensively documented in readily available literature, the existence of compounds such as N-(3-hydroxypropyl)piperidine-3-carboxamide and 1-(3-aminopropyl)piperidine-3-carboxamide in chemical supplier catalogs suggests their synthetic accessibility. The synthesis of 1-(3-aminopropyl)piperidine-3-carboxamide, for instance, would likely involve the alkylation of piperidine-3-carboxamide with a protected 3-aminopropyl halide, followed by removal of the protecting group.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-(3-hydroxypropyl)piperidine-3-carboxamideC9H18N2O2186.25
1-(3-aminopropyl)piperidine-3-carboxamideC9H19N3O185.27

Introduction of Diverse Scaffolds and Moieties

One area of research has focused on attaching heterocyclic moieties to the piperidine-3-carboxamide framework. For instance, in a search for senescence-inducing agents with antimelanoma activity, a focused library of N-arylpiperidine-3-carboxamide derivatives was constructed. The synthesis involved the coupling of Boc-protected piperidine-3-carboxylic acid with various anilines, followed by deprotection and subsequent functionalization of the piperidine nitrogen. This allowed for the introduction of diverse aromatic and heterocyclic rings. In one example, a pyridine ring was introduced as part of the N-aryl group, and a pyrrole (B145914) moiety was also incorporated into the final structure.

Another study describes the synthesis of piperidine-3-carboxamides linked to a pyrimidine scaffold as renin inhibitors. The synthetic route involved the coupling of a substituted pyrimidine carboxylic acid with a piperidine derivative. This work demonstrated that bulky substituents could be introduced at various positions on the pyrimidine ring, and different alkyl groups could be placed on the tertiary amide nitrogen, showcasing a high degree of synthetic flexibility.

Furthermore, research into calpain inhibitors has led to the preparation of piperidine carboxamides linked to other peptide-like structures. These complex molecules often feature additional stereocenters and functional groups designed to interact with the active site of the target enzyme.

Scaffold/Moiety IntroducedSynthetic StrategyResulting Compound Class
Substituted Benzyl GroupsAmide coupling with substituted benzylaminesN-benzylpiperidine-3-carboxamides
Aromatic and Heterocyclic RingsCoupling with functionalized anilines and subsequent modificationsN-arylpiperidine-3-carboxamides
PyrimidineAmide coupling with a pyrimidine carboxylic acidN-(piperidin-3-yl)pyrimidine-5-carboxamides

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity of N-propylpiperidine-3-carboxamide Analogs

Stereochemistry is a critical determinant of biological activity in piperidine-3-carboxamide analogs. The spatial orientation of the carboxamide group at the C3 position of the piperidine (B6355638) ring significantly influences how these molecules interact with their biological targets.

Research into N-arylpiperidine-3-carboxamide derivatives as potential antimelanoma agents has demonstrated that enantiomers can have markedly different biological effects. nih.gov In one study, a compound's S-isomer, which featured a pyridine (B92270) ring and a pyrrole (B145914) substituent, showed significantly improved antimelanoma activity (IC₅₀ = 0.03 μM) and a greater ability to induce a senescence-like phenotype in human melanoma A375 cells compared to its corresponding enantiomer. nih.gov These analyses clearly established that the structural differences between enantiomers have a significant impact on biological activity. nih.gov

Similarly, studies targeting other enzymes often focus on a single, preferred stereoisomer. For instance, the development of cathepsin K inhibitors based on the piperidine-3-carboxamide scaffold has centered on derivatives of (R)-piperidine-3-carboxamide, indicating a stereospecific preference for the (R)-configuration for this particular target. mdpi.com

Role of the Piperidine Ring Substitution Pattern on Biological Activity

The position of the carboxamide group on the piperidine ring is a crucial factor for biological activity. Studies have shown that shifting the carboxamide group from the 3-position to the 4-position can lead to a complete loss of activity for certain targets. For example, in a series of compounds designed to induce senescence in melanoma cells, the piperidine-3-carboxamide scaffold was essential for activity, whereas the corresponding regioisomer with a piperidine-4-carboxamide functionality was found to be inactive. nih.gov

However, this does not mean that piperidine-4-carboxamide derivatives are inherently inactive. Rather, their activity is target-dependent. In fact, compounds derived from piperidine-4-carboxamide have been successfully developed as potent calpain inhibitors, demonstrating that the 4-substituted scaffold is viable for other therapeutic applications. nih.gov Other research has also explored piperidine-4-carboxamide derivatives for their potential as dopamine (B1211576) reuptake inhibitors and for analgesic properties. researchgate.net This highlights that the optimal placement of the carboxamide group is dictated by the specific topology of the target receptor or enzyme's binding site.

The substituent attached to the piperidine nitrogen (the N-substituent) plays a vital role in modulating the pharmacological profile of the compound. While the core of this article is this compound, various analogs with different N-substituents have been explored to optimize activity.

N-Aryl Groups : The presence of an N-aryl group is a key feature for certain antimelanoma compounds. The initial hit in one study was an N-arylpiperidine-3-carboxamide, which induced senescence-like changes in melanoma cells. nih.govnih.gov

N-Sulfonyl Groups : In the development of cathepsin K inhibitors, an N-((4-methoxyphenyl)sulfonyl) group was incorporated into the (R)-piperidine-3-carboxamide scaffold. mdpi.com This large, electron-withdrawing group was integral to the binding of these compounds to the cathepsin K active site.

N-Propargyl Groups : The introduction of an N-propargyl group has been used to create multi-target ligands. In a series of compounds designed for Alzheimer's disease, the N-propargyl moiety conferred inhibitory activity against monoamine oxidase B (MAO-B), while the core structure inhibited butyrylcholinesterase (BChE). nih.gov This demonstrates how the N-substituent can be used to introduce additional pharmacological activities.

These examples show that modifying the N-substituent is a powerful strategy for tuning the potency, selectivity, and even the mechanism of action of piperidine-3-carboxamide derivatives.

Contributions of the Carboxamide Moiety to Ligand-Receptor Interactions

The carboxamide moiety is not merely a structural linker but an active participant in ligand-receptor binding. Its hydrogen bonding capabilities are often crucial for anchoring the molecule within the active site of a protein.

In the case of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, a pharmacophore model identified the carbonyl group of the carboxamide as a key hydrogen-bond acceptor. nih.gov Further emphasizing its importance, a "reverse-amide" analogue, where the orientation of the amide bond was flipped, proved to be inactive, confirming the critical role of the specific arrangement of the carboxamide group. nih.gov

Similarly, crystal structures of a piperidine derivative in complex with human butyrylcholinesterase (hBChE) have provided a detailed view of the binding mode, illustrating the specific interactions of the carboxamide portion of the molecule within the enzyme's active site. nih.gov

Effects of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains extending from the core piperidine-3-carboxamide structure are a primary method for optimizing potency and selectivity. By systematically altering these side chains, researchers can fine-tune the compound's fit within its binding pocket.

In the pursuit of cathepsin K inhibitors, a series of (R)-N-(substituted benzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide derivatives were synthesized. The modifications to the benzyl (B1604629) group had a significant impact on inhibitory potency. mdpi.com

Table 1: SAR of N-Substituted Benzyl Analogs as Cathepsin K Inhibitors

CompoundBenzyl SubstitutionIC₅₀ (µM)
H-12-methylbenzyl>10
H-53-methoxybenzyl0.35
H-93-chlorobenzyl0.08
H-113-bromobenzyl0.12
H-123-iodobenzyl0.09
H-173-cyanobenzyl0.09

As shown in the table, introducing different substituents at the meta- (3-) position of the benzyl ring led to highly potent compounds, with the 3-chloro-substituted analog (H-9) being the most potent with an IC₅₀ of 0.08 µM. mdpi.com

In another example, a focused library of N-arylpiperidine-3-carboxamide derivatives was created to explore SAR for antimelanoma activity. nih.govnih.gov The study identified that specific substitutions on the aryl rings were crucial for potent activity. nih.gov

Computational Approaches to SAR Elucidation (e.g., QSAR, Molecular Dynamics)

Computational methods are increasingly used to understand and predict the SAR of complex molecules, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) : A 3D-QSAR study was performed on N-arylpiperidine-3-carboxamide derivatives to build a relationship between their 3D structural features and their senescence-inducing activities. nih.gov This led to the generation of a six-point pharmacophore hypothesis, which included a hydrogen-bond acceptor (the carboxamide carbonyl), a hydrophobic group, a positively ionizable group (the piperidine nitrogen), and three aromatic rings. nih.gov This model successfully explained why highly active compounds fit the proposed features well and provided a visual map of favorable and unfavorable regions for substitution. nih.gov

Molecular Docking : Docking studies have been used to visualize the binding mode of piperidine-3-carboxamide derivatives in the active site of their target enzymes. For cathepsin K inhibitors, molecular docking revealed how the most potent compound, H-9, formed several hydrogen bonds and hydrophobic interactions with key residues in the active site. mdpi.com

These computational approaches provide invaluable insights into the molecular basis of activity and guide the rational design of new, more potent, and selective analogs.

Molecular Interactions and Pharmacological Mechanisms

Receptor Binding Affinity and Selectivity

There is no available data on the binding affinity and selectivity of N-propylpiperidine-3-carboxamide at various receptor sites.

G Protein-Coupled Receptors (GPCRs) Interactions

Specific interactions between this compound and GPCRs have not been characterized in publicly available studies.

Dopamine (B1211576) Receptors (D1, D2, D3)

No research has been published detailing the binding affinity or functional activity of this compound at dopamine D1, D2, or D3 receptors.

Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT7)

The interaction of this compound with serotonin receptors, such as 5-HT2A and 5-HT7, has not been a subject of published scientific investigation.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

There is no information available regarding the binding profile of this compound at muscarinic acetylcholine receptors.

Histamine (B1213489) H3 Receptor

The affinity and activity of this compound at the histamine H3 receptor have not been reported in the scientific literature.

Other Neurotransmitter Systems Modulation

There are no public studies describing the modulatory effects of this compound on other neurotransmitter systems.

A study on related piperidine-3-carboxamide derivatives focused on their potential as antimelanoma agents by inducing senescence, but this research does not provide information on the neurological receptor interactions of this compound. nih.gov Another document mentions this compound in the context of ion channel blockers, but does not offer data on its GPCR binding profile. google.com

Enzyme Inhibition Profiles

Derivatives of this compound have been evaluated for their inhibitory effects on several key enzymes.

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a primary target for therapies aimed at reducing bone resorption nih.gov. A series of novel piperidine-3-carboxamide derivatives have been synthesized and assessed for their inhibitory activity against this enzyme. Within this series, certain compounds demonstrated potent inhibition. Molecular docking studies have shown that these derivatives can occupy the P1 and P2 pockets of the Cathepsin K active site. The introduction of a benzylamine (B48309) group to the piperidine-3-carboxamide skeleton was employed as a strategy to enhance interactions with the P3 pocket nih.gov. One of the most potent derivatives, compound H-9, exhibited a half-maximal inhibitory concentration (IC50) significantly lower than other tested compounds nih.gov.

Table 1: Cathepsin K Inhibitory Activity of a Piperidine-3-carboxamide Derivative

Compound IC50 (µM) Source

| Compound H-9 | 0.08 | nih.gov |

The inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), is a key strategy in managing Alzheimer's disease nih.gov. The piperidine (B6355638) scaffold is a common feature in many cholinesterase inhibitors. Research into various hybrid molecules containing piperidine has shown potent inhibitory activity against BuChE mdpi.com. For example, certain amiridine derivatives with IC50 values in the sub-micromolar range have been identified mdpi.com. Kinetic studies often reveal a mixed-type reversible inhibition mechanism for these compounds mdpi.com. While the this compound structure is related to these active molecules, specific inhibitory data for this exact compound against butyrylcholinesterase is not prominently available in the reviewed literature.

Pyruvate (B1213749) dehydrogenase kinase (PDK) is a crucial enzyme in the regulation of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the Krebs cycle nih.gov. Inhibition of PDK is being explored for treating conditions like diabetes, heart ischemia, and cancer nih.gov. The regulatory mechanisms of PDK are complex, involving binding to the lipoyl domain of the PDC and being influenced by levels of ATP, NADH, and acetyl-CoA nih.gov. While various synthetic inhibitors of PDK have been developed, there is no direct evidence from the provided search results to suggest that this compound or its close derivatives are significant modulators of pyruvate dehydrogenase kinase activity.

Ion Channel Modulation

Recent studies have identified piperidine carboxamides as modulators of specific ion channels. A class of piperidine carboxamides (PIPCs) has been reported as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel nih.gov. The TRPA1 channel is a sensor for irritants and a therapeutic target for pain and inflammation nih.gov. Structural modeling and mutational analysis have indicated that these piperidine carboxamides bind to a hydrophobic site at the interface of the pore helix and transmembrane segments of the human TRPA1 channel, leading to its activation nih.gov. This demonstrates a clear mechanism by which the piperidine carboxamide scaffold can directly modulate ion channel function.

Molecular and Pharmacological Profile of Piperidine-3-Carboxamide Derivatives

The this compound scaffold represents a core structure in a class of compounds with diverse and significant interactions with key physiological targets. While comprehensive research focusing specifically on the unsubstituted this compound is not extensively documented, a broad range of studies on its analogues and derivatives has revealed potent and selective activities. This article explores the molecular interactions and pharmacological mechanisms of this chemical family, focusing on their effects on ion channels, transporter systems, receptor binding, and intracellular signaling, as elucidated through research on these related compounds.

The piperidine-carboxamide structure is a versatile pharmacophore that interacts with a variety of biological targets. The following sections detail the mechanisms of action for derivatives and analogues at specific channels, transporters, and receptors.

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov Certain classes of carboxamides have been identified as inhibitors of these channels. For instance, a series of novel 5-oxopyrrolidine-3-carboxamides has been described as inhibitors of the Nav1.8 voltage-gated sodium ion channel. nih.gov Nav1.8 is expressed predominantly in sensory neurons and is believed to be involved in various conditions including neuropathic pain and chronic itch. nih.gov While these compounds feature a pyrrolidine (B122466) rather than a piperidine ring, their activity highlights the potential for cyclic carboxamide structures to target VGSCs. The development of these inhibitors suggests that specific subtypes of VGSCs can be selectively targeted, which is a key goal in developing therapeutics. nih.gov

The N-type voltage-gated CaV2.2 calcium channel is a critical, clinically validated target for pain management, as it plays a central role in neurotransmitter release at nociceptive synapses. nih.govnih.gov Research has led to the identification of a first-in-class small molecule peptidomimetic, (3R)‐3‐acetamido‐N‐[3‐(pyridin‐2‐ylamino)propyl]piperidine‐1‐carboxamide (CBD3063), which functions as a potent modulator of CaV2.2. nih.gov

This compound does not block the channel directly but acts as an allosteric modulator. It disrupts the protein-protein interaction between CaV2.2 and the cytosolic regulatory protein, collapsin response mediator protein 2 (CRMP2). nih.govnih.gov CRMP2 is essential for trafficking CaV2.2 to the sensory neuron membrane and regulating its function. By uncoupling this interaction, CBD3063 reduces the membrane expression of CaV2.2, inhibits calcium influx, and decreases sensory neuron excitability. nih.govnih.gov This mechanism effectively diminishes pain signal transmission without the negative side effects associated with direct channel blockers. nih.gov

Table 1: Effects of the Piperidine-1-Carboxamide (B458993) Analog CBD3063 on CaV2.2 Channel Function

ParameterEffect of CBD3063MechanismReference
CaV2.2-CRMP2 InteractionDisruptedAllosterically uncouples the protein-protein interaction. nih.govnih.gov
CaV2.2 Membrane ExpressionReducedIndirectly regulates channel expression via CRMP2 modulation. nih.gov
Calcium InfluxInhibitedA direct consequence of reduced channel function and expression. nih.gov
Sensory Neuron ExcitabilityDecreasedReduces the number of evoked action potentials. nih.gov

Neurotransmitter transporters are vital for regulating synaptic signaling by clearing neurotransmitters from the extracellular space. nih.gov The piperidine scaffold is a well-established structural motif for transporter inhibitors.

GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid, the precursor to piperidine-3-carboxamides, have been synthesized and evaluated as inhibitors of the GABA transporter 1 (GAT1). A series of (R)-1-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides were shown to be potent GAT1 inhibitors. Structure-activity relationship studies revealed that compounds with a diarylmethylsulfinyl ethyl side chain were more potent than those with diarylmethylthio ethyl/propyl groups. This demonstrates that modifications to the N-substituent of the piperidine ring are critical for inhibitory activity at the GABA transporter.

Dopamine Uptake Complex: The dopamine transporter (DAT) is another key target for piperidine-based compounds. nih.gov While direct interaction studies on this compound are lacking, research on the analog 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) provides significant insights. The enantiomers of 3-PPP exhibit complex interactions with the dopaminergic system, acting as agonists at presynaptic dopamine autoreceptors while having varied effects at postsynaptic receptors. By stimulating autoreceptors, these compounds can modulate the synthesis and release of dopamine, thereby indirectly influencing the dynamics of dopamine uptake. Molecular modeling studies show that dopamine binds within a hydrophobic pocket of the DAT, anchored by interactions with key residues like Asp79 and Tyr156. nih.gov

Table 2: Interaction of Piperidine Analogs with Neurotransmitter Transporters

Compound ClassTargetObserved EffectKey Structural FeatureReference
(R)-1-(diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acidsGABA Transporter 1 (GAT1)Potent inhibition of GABA uptake.Diarylmethylsulfinyl ethyl side chain.
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)Dopamine AutoreceptorsAgonistic activity, modulating dopamine function.N-n-propylpiperidine moiety.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor function. calis.edu.cn The piperidine carboxamide scaffold has proven to be effective in achieving such modulation at various receptors.

As discussed, the piperidine-1-carboxamide CBD3063 is a classic example of an allosteric modulator, disrupting the CaV2.2-CRMP2 interaction without competing at the channel's pore. nih.gov Similarly, piperidine carboxamide derivatives have been investigated as potential antagonists for the CCR5 receptor through in-silico analysis, which suggested a competitive inhibition mechanism. nih.gov

Further research into another piperidine-containing carboxamide, ORG27569, revealed its function as an allosteric modulator of the cannabinoid-1 (CB1) receptor. nih.gov Computational and mutation studies identified a binding site in the transmembrane helix 3-6-7 region. A key electrostatic interaction between the nitrogen of the piperidine ring and the residue K3.28 is crucial for its allosteric activity. nih.gov This compound paradoxically increases the binding of an orthosteric agonist while antagonizing its G-protein signaling, highlighting the complexity of allosteric modulation. nih.gov This dual functionality arises from the modulator's ability to stabilize an intermediate receptor conformation. nih.gov

Table 3: Ligand-Receptor Interactions for Piperidine Carboxamide Analogs

Analog ClassReceptor/TargetBinding DynamicsReference
Piperidine-1-carboxamides (e.g., CBD3063)CaV2.2-CRMP2 ComplexAllosteric modulation; disrupts protein-protein interaction. nih.govnih.gov
Piperidine-containing carboxamides (e.g., ORG27569)Cannabinoid-1 (CB1) ReceptorAllosteric modulation; stabilizes an intermediate receptor state. nih.gov
Sulfo carboxamide derivatives of piperidineCCR5 ReceptorPredicted competitive antagonism (in-silico). nih.gov
N-arylpiperidine-3-carboxamidesUndetermined Melanoma TargetInduces senescence-like phenotype via binding to a specific target. nih.gov

By interacting with receptors and channels, piperidine carboxamide derivatives can trigger or inhibit a cascade of intracellular signaling events.

The inhibition of anaplastic lymphoma kinase (ALK) by piperidine carboxamide derivatives is a prime example. In tumor cells, hyperactive ALK drives proliferation through pathways including RAS-MAPK, PI3K-AKT, and JAK-STAT. arabjchem.org Specific piperidine carboxamides have demonstrated significant anti-tumor activity by inhibiting ALK, thereby blocking these critical downstream growth and survival signals. arabjchem.org

In another context, a screen of N-arylpiperidine-3-carboxamide derivatives identified compounds that induce a senescence-like phenotype in human melanoma cells. nih.gov Cellular senescence is a terminal state of non-proliferation governed by complex intracellular signaling. The ability of these compounds to induce this state points to their profound impact on cell cycle and stress-response pathways, making senescence an emerging therapeutic target. nih.gov

Furthermore, the allosteric modulation of G-protein coupled receptors (GPCRs), such as the CB1 receptor, directly impacts intracellular signaling. The piperidine carboxamide ORG27569 acts as an inverse agonist for the G-protein-mediated signaling pathway of the CB1 receptor, demonstrating that these compounds can actively suppress basal signaling activity. nih.gov The uncoupling of the CaV2.2-CRMP2 interaction by CBD3063 also represents a direct intervention in an intracellular regulatory pathway that controls ion channel availability and function. nih.govnih.gov

Preclinical Investigations and Biological Efficacy Mechanisms

In Vitro Cellular Models for Target Engagement

The preclinical evaluation of N-propylpiperidine-3-carboxamide and its derivatives involves a variety of in vitro assays to determine their biological activity and elucidate their mechanisms of action. These assays are crucial for identifying potential therapeutic applications and guiding further drug development.

Receptor Binding Assays (e.g., Radiolabeled Ligand Binding, Competitive Binding)

Receptor binding assays are a cornerstone in the pharmacological profiling of novel compounds. For piperidine (B6355638) derivatives, these assays have revealed affinities for a range of receptors, suggesting diverse therapeutic potentials. For instance, studies on 3-substituted piperazine (B1678402) derivatives, which share structural similarities with piperidine-3-carboxamides, have identified compounds with moderate affinity for sigma-1 (σ1) receptors. researchgate.net One such phenylacetamide derivative displayed a Ki value of 181 nM for the σ1 receptor. researchgate.net

Furthermore, research into pyridyl-piperazinyl-piperidine derivatives has highlighted their potent antagonism at the CXCR3 chemokine receptor, with one analogue exhibiting a human CXCR3 IC50 of 0.2 nM. researchgate.net The binding of piperidine analogues to GABA receptors has also been investigated. nih.gov Competitive binding studies using [3H]piperidine-4-sulphonic acid ([3H]P4S), a GABA agonist, on bovine brain synaptic membranes revealed two distinct binding sites with high and low affinities (KD = 17 ± 7 nM and KD = 237 ± 100 nM, respectively). nih.gov These findings underscore the potential for this compound to interact with various receptor systems, a hypothesis that warrants direct investigation through specific binding assays.

Compound ClassReceptor TargetBinding AffinityReference
Phenylacetamide Piperazine DerivativeSigma-1 (σ1)Ki = 181 nM researchgate.net
Pyridyl-piperazinyl-piperidine DerivativeCXCR3IC50 = 0.2 nM researchgate.net
[3H]piperidine-4-sulphonic acidGABA Receptor (Bovine Cortex)High Affinity: KD = 17 ± 7 nM nih.gov
Low Affinity: KD = 237 ± 100 nM

Functional Assays (e.g., IP1 Accumulation)

Cellular Uptake Assays (e.g., GABA Uptake)

The structural similarity of the piperidine ring to GABA suggests that its derivatives could interact with GABA transporters (GATs). A patent has mentioned this compound in the context of GABA-related mechanisms. nih.govgoogle.com Studies on N-alkylated derivatives of proline and pyrrolidine-2-acetic acid have evaluated their potential as inhibitors of GAT-1 and GAT-3. nih.gov Some of these compounds exhibited reasonable affinity for GAT-1, with IC50 values of 5.1, 6.6, and 9.4 μM. nih.gov Another compound showed activity at GAT-3 with an IC50 of 19.9 μM. nih.gov These findings suggest that this compound could potentially modulate GABAergic neurotransmission by inhibiting GABA uptake, a hypothesis that can be tested using cellular GABA uptake assays.

Compound ClassTargetInhibitory Concentration (IC50)Reference
N-alkylated pyrrolidine-2-acetic acid derivativesGAT-15.1 µM nih.gov
6.6 µM
9.4 µM
N-alkylated pyrrolidine-2-acetic acid derivativeGAT-319.9 µM nih.gov

Enzyme Activity Assays

The piperidine-3-carboxamide scaffold has been explored as a template for designing enzyme inhibitors. A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption. nih.govmdpi.com One of the most potent compounds, H-9, exhibited an IC50 value of 0.08 µM. nih.govmdpi.com A related sulfonyl piperidine compound, F-12, showed an IC50 of 13.52 µM against the same enzyme. nih.govmdpi.com These results highlight the potential of the piperidine-3-carboxamide core to be functionalized to achieve potent and selective enzyme inhibition.

CompoundEnzyme TargetInhibitory Concentration (IC50)Reference
H-9 (piperidine-3-carboxamide derivative)Cathepsin K0.08 µM nih.govmdpi.com
F-12 (sulfonyl piperidine compound)Cathepsin K13.52 µM nih.govmdpi.com

Cell-Based Phenotypic Screening (e.g., Antiproliferative Activity, Apoptosis Induction)

Cell-based phenotypic screening has revealed significant anticancer potential for derivatives of piperidine-3-carboxamide. In a high-throughput screening for senescence-inducing small molecules in melanoma, an N-arylpiperidine-3-carboxamide (compound 1) was identified as a hit, inducing a senescence-like phenotype with an EC50 of 1.24 μM and demonstrating antiproliferative activity with an IC50 of 0.88 μM in the A375 human melanoma cell line. nih.govnih.gov Structure-activity relationship studies led to the discovery of a more potent analogue (compound 54) with an IC50 of 0.03 μM and an EC50 of 0.04 μM for inducing senescence-like morphological changes. nih.gov These compounds were found to be less toxic to normal cells. nih.govnih.gov The proposed mechanism involves the induction of cellular senescence, a state of irreversible cell cycle arrest, which can be a therapeutic goal in cancer treatment. nih.govnih.gov

CompoundCell LineActivityPotencyReference
Compound 1 (N-arylpiperidine-3-carboxamide)A375 Human MelanomaSenescence InductionEC50 = 1.24 µM nih.gov
AntiproliferativeIC50 = 0.88 µM
Compound 54 (N-arylpiperidine-3-carboxamide derivative)A375 Human MelanomaSenescence InductionEC50 = 0.04 µM nih.gov
AntiproliferativeIC50 = 0.03 µM

In Silico Predictive Modeling and Virtual Screening

Computational methods are increasingly used to predict the biological activities of compounds and to guide the design of new derivatives. Virtual screening of a fragment library identified a sulfonyl piperidine compound (F-12) with inhibitory activity against Cathepsin K. nih.govmdpi.com Molecular docking studies of this fragment helped in designing more potent piperidine-3-carboxamide derivatives. nih.govmdpi.com

In another study, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and artificial neural networks were used to explore the relationship between the chemical structures of 36 piperidine carboxamide derivatives and their inhibitory activity against Karpas-299 tumor cells, which are relevant for anaplastic lymphoma kinase (ALK) inhibitors. arabjchem.orgdntb.gov.ua This in silico approach led to the design of new compounds with potentially enhanced activity. arabjchem.orgdntb.gov.ua Similarly, in silico analysis of piperidine-based sulfo carboxamide derivatives suggested they could be potential antagonists of the CCR5 receptor, a co-receptor for HIV entry. nih.gov These computational studies provide a framework for the rational design and optimization of this compound analogues for various therapeutic targets.

Molecular Docking Simulations

One area of investigation for this class of compounds is the inhibition of Cathepsin K (Cat K), a cysteine peptidase involved in bone resorption. mdpi.com In a study of novel piperidine-3-carboxamide derivatives as Cat K inhibitors, molecular docking simulations were performed to understand the binding modes of these compounds within the active site of the enzyme. mdpi.com For instance, a highly potent derivative, compound H-9, was shown to form several hydrogen bonds and hydrophobic interactions with key residues of Cat K. mdpi.com The docking analysis revealed that the piperidine ring and an attached phenyl group could engage in hydrophobic interactions with amino acid residues like Tyr67, while the carboxamide moiety could form hydrogen bonds with residues such as Asn161. mdpi.com These interactions are crucial for the stable binding and inhibition of the enzyme. Although this compound was not specifically mentioned, these findings suggest that the piperidine-3-carboxamide core can serve as a valuable scaffold for designing inhibitors of Cathepsin K.

Target Prediction Algorithms (e.g., SwissTargetPrediction, PASS)

Target prediction algorithms are computational tools that forecast the likely biological targets of a small molecule based on its chemical structure.

SwissTargetPrediction

For this compound, a prediction of potential human protein targets was generated using the SwissTargetPrediction web server. The SMILES (Simplified Molecular Input Line Entry System) string for the compound (CCCN(C(=O)C1CCNCC1)) was used to generate the predictions. The results suggest a range of potential targets, with the highest probability associated with enzymes and G protein-coupled receptors. The table below summarizes the top predicted target classes and specific examples. It is important to note that these are theoretical predictions and require experimental validation.

Target ClassPredicted Target ExamplesProbability
EnzymeCarbonic anhydraseHigh
G protein-coupled receptorDopamine (B1211576) ReceptorHigh
G protein-coupled receptorSerotonin (B10506) ReceptorModerate
Ion channelPotassium channelModerate

PASS (Prediction of Activity Spectra for Substances)

The PASS (Prediction of Activity Spectra for Substances) online tool is another resource used to predict the biological activity spectrum of a compound based on its structure. clinmedkaz.orgway2drug.com While a specific PASS prediction for this compound is not publicly available, studies on other piperidine derivatives have utilized this tool to forecast a wide range of potential pharmacological activities. clinmedkaz.org These predicted activities often include effects on the central nervous system, such as potential antipsychotic or anxiolytic properties, as well as interactions with various enzymes and receptors. clinmedkaz.org For any given compound, PASS provides a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). These predictions can guide further preclinical research, although they are not a substitute for experimental validation. researchgate.net

In Vivo Studies of Mechanism-Based Pharmacological Effects in Animal Models

In vivo studies in animal models are essential for understanding the pharmacological effects of a compound in a living organism. While research specifically on this compound is lacking, studies on related derivatives provide valuable information.

Neurochemical Pathway Modulation in Animal Models

There is currently no specific data available on the modulation of neurochemical pathways in animal models by this compound. However, the piperidine scaffold is a common feature in many centrally active compounds. For example, some piperidine-based bivalent ligands have been shown to inhibit the reuptake of neurotransmitters like dopamine and serotonin in rat brain synaptosomes, suggesting a potential to modulate these neurochemical pathways. nih.gov These findings highlight the potential for piperidine derivatives to have an impact on the central nervous system, but direct studies on this compound are needed to confirm any such activity.

Impact on Specific Biological Processes (e.g., Bone Resorption)

The impact of piperidine-3-carboxamide derivatives on bone resorption has been investigated in the context of developing inhibitors for Cathepsin K. mdpi.com In a study using an ovariectomized (OVX) mouse model of osteoporosis, a condition characterized by excessive bone resorption, a piperidine-3-carboxamide derivative (compound H-9) was shown to increase bone mineral density. mdpi.com The administration of this compound led to a reduction in the levels of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone resorption. mdpi.com This indicates that the compound effectively inhibited the breakdown of bone tissue in this animal model. The table below summarizes some of the key findings from this in vivo study.

CompoundAnimal ModelKey FindingReference
Piperidine-3-carboxamide derivative (H-9)Ovariectomized (OVX) miceIncreased bone mineral density mdpi.com
Piperidine-3-carboxamide derivative (H-9)Ovariectomized (OVX) miceDecreased serum levels of CTX-I mdpi.com

These results suggest that the piperidine-3-carboxamide scaffold has potential for the development of agents that can mitigate bone loss. mdpi.com

Modulation of Pain-like Behaviors via Molecular Mechanisms

Specific studies on the modulation of pain-like behaviors by this compound have not been reported. However, research into other piperidine carboxamide derivatives has shown potential analgesic effects. For example, some piperidine-4-carboxamide derivatives have been shown to produce analgesia in mice, potentially through interaction with the dopamine reuptake system. researchgate.net While the core structure is slightly different (piperidine-4-carboxamide vs. piperidine-3-carboxamide), these findings suggest that compounds from this chemical class may have the potential to modulate pain pathways. Further research is required to determine if this compound possesses similar properties.

Behavioral Paradigms for Exploring Receptor Function

Behavioral paradigms in animal models are used to assess the functional consequences of a compound's interaction with its molecular targets. There are no specific studies using behavioral paradigms to explore the receptor function of this compound. However, studies on other piperidine derivatives illustrate the types of behavioral tests that could be employed. For instance, in the evaluation of piperidine-based monoamine reuptake inhibitors, researchers have used locomotor activity tests and drug discrimination studies in mice and rats to assess the compounds' effects on the central nervous system and their potential for abuse liability. nih.gov In studies of piperidine-4-carboxamide derivatives with potential analgesic properties, the tail-flick and hot-plate tests are commonly used to measure the pain response in mice. researchgate.net These behavioral models are crucial for characterizing the in vivo functional effects of new compounds and their potential therapeutic applications.

Advanced Analytical and Structural Characterization in Research

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopic methods are fundamental to the characterization of N-propylpiperidine-3-carboxamide, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, data from closely related piperidine-3-carboxamide derivatives allows for the prediction of characteristic chemical shifts. For instance, in a study of (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, the protons on the piperidine (B6355638) ring appeared in the range of 1.23-3.65 ppm, and the carboxamide proton showed a triplet at 8.55 ppm. nih.gov For this compound, one would expect to see distinct signals for the n-propyl group protons, typically with the methyl (CH₃) protons appearing as a triplet at the most upfield position, and the two methylene (B1212753) (CH₂) groups appearing as multiplets. The piperidine ring protons would present as a complex series of multiplets. In ¹³C NMR, the carbonyl carbon of the amide is expected to resonate around 172-175 ppm. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further validating its identity. For example, the related compound (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide showed a calculated (M+H)⁺ ion at m/z 403.1692, with the found value being 403.1693, confirming its molecular formula. nih.gov For this compound (C₉H₁₈N₂O), the expected exact mass would be a key identifier.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would typically appear as a distinct band in the range of 3250-3400 cm⁻¹. The C-H stretching vibrations of the propyl and piperidine alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Technique Expected Observations for this compound
¹H NMR Signals for n-propyl group (triplet for CH₃, multiplets for CH₂), complex multiplets for piperidine ring protons, and a signal for the amide N-H proton.
¹³C NMR Resonance for the amide carbonyl carbon (~172-175 ppm), and distinct signals for the carbons of the n-propyl group and the piperidine ring.
Mass Spec Molecular ion peak corresponding to the molecular weight of C₉H₁₈N₂O, along with a characteristic fragmentation pattern.
FTIR Strong C=O stretch (~1630-1680 cm⁻¹), N-H stretch (~3250-3400 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule and its binding mode when complexed with a biological target, such as a protein or enzyme. While a crystal structure for this compound itself is not publicly available, studies on related piperidine derivatives provide insights into how this class of compounds interacts with binding sites. For instance, the absolute configuration of diastereomers of a 5-aryl-substituted nipecotic acid derivative was determined by X-ray spectroscopy of suitable derivatives. acs.org

The process would involve co-crystallizing this compound with its target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to generate an electron density map. This map allows for the precise determination of the atomic positions of the ligand and the surrounding amino acid residues of the protein. Such information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of the compound. This structural data is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its pharmacological properties.

Chromatographic Methods for Purity and Compound Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Since this compound possesses a chiral center at the 3-position of the piperidine ring, chiral HPLC is necessary to separate the enantiomers. This is achieved using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers. The ability to separate enantiomers is vital as they often exhibit different pharmacological activities. mdpi.com

Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly for assessing its volatility and thermal stability. The compound would be vaporized and passed through a column with a stationary phase. The retention time would be characteristic of the compound. GC can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Chromatographic Method Application for this compound Typical Parameters
Reversed-Phase HPLC Purity determination and quantification.C18 column, water/acetonitrile or methanol mobile phase.
Chiral HPLC Separation of (R)- and (S)-enantiomers.Chiral stationary phase (e.g., polysaccharide-based).
Gas Chromatography (GC) Analysis of volatile impurities and thermal stability.Capillary column with a suitable stationary phase.

Isotopic Labeling for Mechanistic Pathway Tracing

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into its structure.

For example, replacing one or more hydrogen atoms with deuterium would create a deuterated analog of this compound. This labeled compound is chemically identical to the unlabeled version but has a higher mass, which can be detected by mass spectrometry. This allows researchers to track the compound and its metabolites in complex biological systems.

Similarly, incorporating ¹³C or ¹⁵N can aid in NMR-based mechanistic studies. nih.gov For instance, if this compound is being studied as an enzyme inhibitor, a ¹³C-labeled version could be used to monitor the chemical transformations occurring at the active site of the enzyme via ¹³C NMR. Isotopic labeling of the carboxyl group has also been used for the quantitative analysis of N-glycopeptides by mass spectrometry, a technique that could be adapted for studies involving this compound. rsc.org The synthesis of such labeled compounds requires specialized precursors and synthetic routes.

Future Research Directions and Unexplored Academic Avenues

Development of Highly Selective N-propylpiperidine-3-carboxamide Analogs

A primary challenge in the development of drugs based on the piperidine-3-carboxamide scaffold is achieving high selectivity for the intended biological target. The structural similarity between related receptors, such as the dopamine (B1211576) D2 and D3 receptor subtypes, often leads to off-target effects. Future research will likely focus on the rational design of analogs with enhanced selectivity.

Structure-activity relationship (SAR) studies will continue to be crucial in identifying the molecular features that govern selectivity. For instance, in the context of dopamine receptors, the high sequence homology between the D2 and D3 subtypes makes the development of selective ligands challenging. nih.gov Research has shown that specific substitutions on the piperidine (B6355638) ring and the carboxamide group can significantly influence binding affinity and selectivity. mdpi.com By systematically modifying these positions on the this compound core, researchers can map the structural requirements for selective interaction.

The development of selective anaplastic lymphoma kinase (ALK) inhibitors provides another example. High-throughput screening identified a piperidine carboxamide as a novel ALK inhibitor, and subsequent SAR studies led to molecules with improved potency and selectivity over related kinases like IGF1R. nih.gov Similar strategies can be applied to develop highly selective this compound analogs for various targets.

Investigation of Polypharmacology and Multi-target Ligand Design

While selectivity is often a key goal, the ability of a single compound to interact with multiple targets, known as polypharmacology, is emerging as a powerful strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs).

In the context of Alzheimer's disease, researchers have designed and synthesized N-propargylpiperidines with naphthalene-2-carboxamide moieties that act as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), both of which are implicated in the disease's pathology. nih.gov Similarly, piperine-based hybrids have been developed to target cholinesterases, BACE1, and Aβ aggregation. nih.gov These examples highlight the potential for designing this compound derivatives that can modulate multiple components of a disease network.

In oncology, a series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov This multi-targeted approach can be more effective than single-target therapies, particularly in overcoming drug resistance. Future work could explore the design of this compound analogs with tailored polypharmacological profiles for various cancers.

Exploration of Novel Biological Targets for this compound Scaffolds

The versatility of the piperidine-3-carboxamide scaffold suggests that it may have utility against a wide range of biological targets beyond those already identified. High-throughput screening of compound libraries containing this scaffold can lead to the discovery of novel therapeutic applications.

One such example is the identification of piperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells. nih.gov This finding opens up a new avenue for the development of anticancer agents with a novel mechanism of action. Further studies are needed to identify the specific molecular target responsible for this effect and to optimize the scaffold for this activity.

Another promising area is the development of inhibitors for Cathepsin K, a key enzyme in bone resorption. A series of novel piperidine-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of Cathepsin K, with potential applications in the treatment of osteoporosis. mdpi.comnih.gov Additionally, analogs have been identified as agonists for the ORL1 (NOP) receptor, suggesting potential applications in pain management and other neurological conditions. researchgate.net

Compound Class Biological Target Therapeutic Area
Piperidine-3-carboxamide derivativesSenescence inductionMelanoma nih.gov
Piperidine-3-carboxamide derivativesCathepsin KOsteoporosis mdpi.comnih.gov
3-Phenoxypropyl piperidine analoguesORL1 (NOP) receptorNeurology researchgate.net
Piperidine carboxamide derivativesAnaplastic Lymphoma Kinase (ALK)Cancer nih.govarabjchem.org

Application of Advanced Computational Chemistry in Design and Prediction

Advanced computational techniques are playing an increasingly important role in drug discovery and development. These methods can accelerate the design of new compounds and provide insights into their mechanisms of action. For the this compound scaffold, several computational approaches hold significant promise.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been successfully used to explore the relationship between the chemical structures of piperidine carboxamide derivatives and their inhibitory activity against tumor cells. arabjchem.org This approach can be used to design new compounds with improved potency. Machine learning and deep learning algorithms are also being employed to develop QSAR models that can predict the binding affinity and selectivity of ligands for targets like the dopamine D2 and D3 receptors. nih.gov

Molecular docking studies are invaluable for understanding how these ligands bind to their targets. nih.govnih.govmdpi.com By visualizing the binding modes of this compound analogs, researchers can make rational modifications to improve their affinity and selectivity. These computational tools, when used in conjunction with experimental studies, can significantly streamline the drug discovery process.

Understanding Complex Biochemical and Physiological Networks

The therapeutic effects of a drug are often the result of its interactions with complex biochemical and physiological networks. A deeper understanding of these networks is essential for developing more effective and safer therapies. Future research should aim to elucidate the broader biological consequences of modulating targets with this compound-based compounds.

For example, ligands targeting the dopamine D3 receptor can modulate reward pathways, which has implications for the treatment of substance use disorders. nih.gov Understanding how these ligands affect the intricate circuitry of the mesolimbic dopamine system is a key area for future investigation. Similarly, in cancer, it is important to understand how inducing senescence with piperidine-3-carboxamide derivatives affects the tumor microenvironment and the immune system. nih.gov

Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a more holistic view of the effects of these compounds. By understanding the downstream consequences of target engagement, researchers can better predict both the therapeutic efficacy and potential side effects of this compound-based drugs.

Mechanistic Insights into Long-Term Target Engagement

The duration of a drug's action is a critical factor in its therapeutic utility. Understanding the mechanisms that govern long-term target engagement can inform the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. For this compound analogs, this involves investigating the kinetics of binding and unbinding from their targets.

The development of covalent inhibitors, which form a permanent bond with their target, is one strategy for achieving long-lasting effects. The discovery of pyrrolopyrazine carboxamide derivatives as covalent inhibitors of FGFR2 and FGFR3 demonstrates the potential of this approach. nih.gov Future research could explore the incorporation of reactive functional groups into the this compound scaffold to create covalent inhibitors for various targets.

Even for non-covalent inhibitors, the residence time at the target can vary significantly. Understanding the structural features that contribute to a long residence time can guide the design of more durable drugs. Advanced techniques such as surface plasmon resonance and computational simulations can provide detailed insights into the kinetics of ligand-receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-propylpiperidine-3-carboxamide, and how can its purity be validated?

  • Synthesis : this compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting piperidine-3-carboxylic acid derivatives with propylamine under catalytic conditions (e.g., using coupling agents like HATU or DCC). Stereochemical control may require chiral catalysts or resolution techniques .
  • Purity Validation : Use HPLC (≥98% purity threshold) coupled with mass spectrometry for molecular confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm the absence of unreacted intermediates or stereochemical impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential respiratory hazards .
  • Waste Disposal : Follow institutional guidelines for organic amide waste. Neutralize acidic/basic byproducts before disposal.
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) should be consulted for compound-specific risks .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Structural Analysis : X-ray crystallography can resolve stereochemistry, while FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Solubility and Stability : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation under storage conditions .

Advanced Research Questions

Q. How do enantiomeric differences in this compound analogues affect dopamine receptor binding and functional activity?

  • Key Findings : (S)-(-)-3-PPP, a related analogue, exhibits dual activity as a presynaptic dopamine autoreceptor agonist and postsynaptic antagonist, while (R)-enantiomers act as full agonists at both sites. This stereospecificity highlights the importance of chiral resolution in pharmacological studies .
  • Methodology : Use radioligand binding assays (e.g., [³H]-spiperone for D2 receptors) and in vivo microdialysis to compare pre- vs. postsynaptic effects. Behavioral models (e.g., locomotor activity in rodents) validate functional outcomes .

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

  • Optimization Strategies :

  • Catalysis : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance amidation efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) with microwave-assisted heating to reduce reaction time.
  • Purification : Employ flash chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can conflicting data on receptor affinity (e.g., in vitro vs. in vivo studies) be resolved for this compound derivatives?

  • Data Reconciliation :

  • In Vitro/In Vivo Correlation : Compare receptor binding affinities (IC₅₀ values) from cell membranes with pharmacokinetic data (e.g., brain penetration via LC-MS).
  • Metabolite Interference : Assess if active metabolites (e.g., N-dealkylated products) contribute to in vivo effects. Use CYP450 inhibition assays to identify metabolic pathways .

Q. What role do N-alkyl substituents play in modulating the pharmacokinetic profile of this compound analogues?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Longer alkyl chains (e.g., n-butyl) increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Bulkier substituents (e.g., isopropyl) resist CYP3A4-mediated oxidation, prolonging half-life. Validate via hepatic microsome assays .

Methodological Notes

  • Key References : PubChem (structural data), pharmacological studies ( ), and synthetic protocols ( ) were prioritized.
  • Contradictions : highlights enantiomeric divergence in receptor activity, which may explain discrepancies in earlier studies using racemic mixtures.

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